molecular formula C16H23NO4 B1149727 Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, (R)- (9CI) CAS No. 144838-86-8

Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, (R)- (9CI)

Cat. No.: B1149727
CAS No.: 144838-86-8
M. Wt: 293
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Description

Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, ®- (9CI) is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its complex structure, which includes a benzene ring, an acetic acid moiety, and a propyl group with a tert-butoxycarbonyl-protected amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, ®- (9CI) typically involves multiple steps:

    Formation of the Benzeneacetic Acid Core: This can be achieved through the Friedel-Crafts acylation of benzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Propyl Group: The propyl group is introduced via a nucleophilic substitution reaction, where the benzeneacetic acid is reacted with 3-bromopropylamine.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of benzeneacetic acid derivatives with quinone structures.

    Reduction: Conversion to benzyl alcohol derivatives.

    Substitution: Introduction of nitro or sulfonic groups on the benzene ring.

Scientific Research Applications

Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, ®- (9CI) has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The benzene ring and acetic acid moiety provide additional sites for interaction with enzymes and receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the propyl and Boc-protected amine groups.

    Benzylamine: Contains an amine group but lacks the acetic acid moiety.

    Boc-protected amino acids: Share the Boc-protected amine group but differ in the rest of the structure.

Uniqueness

Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, ®- (9CI) is unique due to its combination of a benzene ring, acetic acid, and a Boc-protected amine group, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

CAS No.

144838-86-8

Molecular Formula

C16H23NO4

Molecular Weight

293

Synonyms

Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, (R)- (9CI)

Origin of Product

United States

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